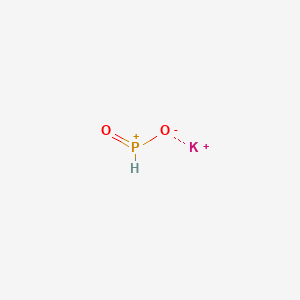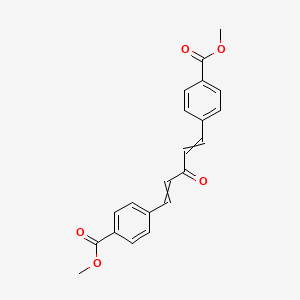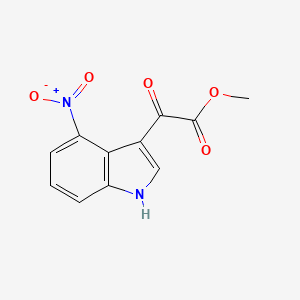
methyl 2-(4-nitro-1H-indol-3-yl)-2-oxoacetate
描述
methyl 2-(4-nitro-1H-indol-3-yl)-2-oxoacetate is a synthetic organic compound belonging to the indole family Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals This compound is characterized by the presence of a nitro group at the 4-position of the indole ring and an oxoacetate moiety at the 3-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(4-nitro-1H-indol-3-yl)-2-oxoacetate typically involves the following steps:
Nitration of Indole: The starting material, indole, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 4-position.
Esterification: The nitrated indole is then subjected to esterification with methyl oxalyl chloride in the presence of a base such as pyridine to form the oxoacetate moiety at the 3-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions: methyl 2-(4-nitro-1H-indol-3-yl)-2-oxoacetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Hydrolysis: The ester moiety can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Aqueous acid or base.
Major Products:
Reduction: Methyl (4-amino-1H-indol-3-yl)(oxo)acetate.
Substitution: Various substituted indole derivatives.
Hydrolysis: 4-nitro-1H-indole-3-carboxylic acid.
科学研究应用
methyl 2-(4-nitro-1H-indol-3-yl)-2-oxoacetate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules, including potential anticancer and antimicrobial agents.
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biological Studies: The compound is employed in studies investigating the biological activity of indole derivatives and their interactions with biological targets.
作用机制
The mechanism of action of methyl 2-(4-nitro-1H-indol-3-yl)-2-oxoacetate is primarily related to its ability to interact with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The indole moiety can bind to specific receptors or enzymes, modulating their activity and influencing cellular pathways.
相似化合物的比较
methyl 2-(4-nitro-1H-indol-3-yl)-2-oxoacetate can be compared with other indole derivatives such as:
Methyl (4-amino-1H-indol-3-yl)(oxo)acetate: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and biological activity.
Methyl (4-chloro-1H-indol-3-yl)(oxo)acetate:
Methyl (4-methyl-1H-indol-3-yl)(oxo)acetate: The presence of a methyl group alters its steric and electronic properties, influencing its reactivity and biological interactions.
属性
分子式 |
C11H8N2O5 |
|---|---|
分子量 |
248.19 g/mol |
IUPAC 名称 |
methyl 2-(4-nitro-1H-indol-3-yl)-2-oxoacetate |
InChI |
InChI=1S/C11H8N2O5/c1-18-11(15)10(14)6-5-12-7-3-2-4-8(9(6)7)13(16)17/h2-5,12H,1H3 |
InChI 键 |
GEFYSMKUMUGKKM-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(=O)C1=CNC2=C1C(=CC=C2)[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
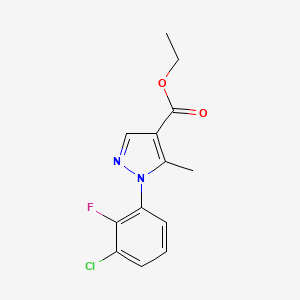
![1-(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B8653896.png)
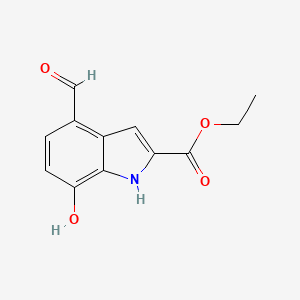
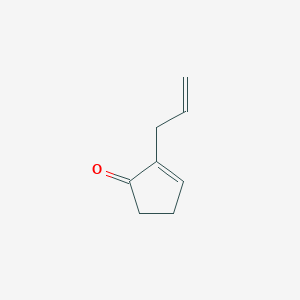
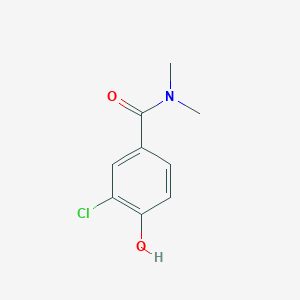
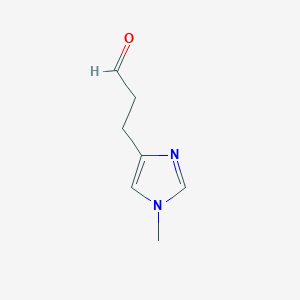
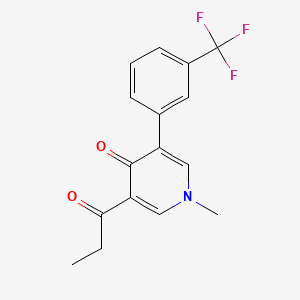
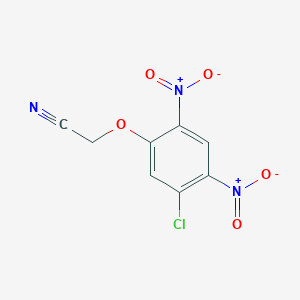
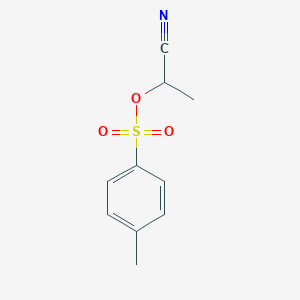
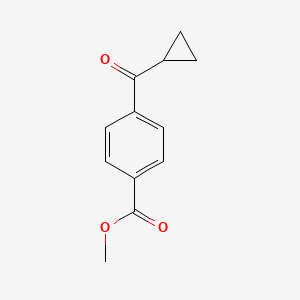
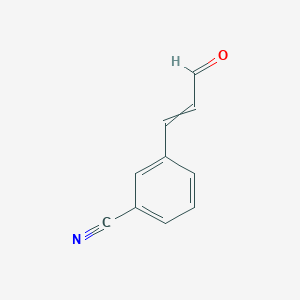
![4-[bis-(Phenylmethyl)amino]benzeneacetonitrile](/img/structure/B8653984.png)
